![molecular formula C7H8F2O3 B2780272 4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2503207-76-7](/img/structure/B2780272.png)

4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

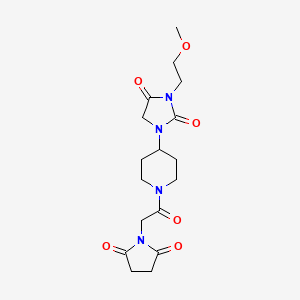

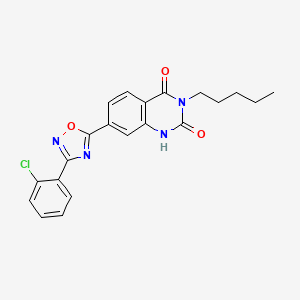

4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is a type of bicyclo[2.1.1]hexane, which is a valuable saturated bicyclic structure incorporated in newly developed bio-active compounds . Bicyclo[2.1.1]hexanes are playing an increasingly important role, while being still underexplored from a synthetic accessibility point of view .

Synthesis Analysis

The synthesis of new 1,2-disubstituted bicyclo[2.1.1]hexane modules is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This strategy can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space . A catalytic approach that delivers substituted bicyclo[2.1.1]hexanes (BCHs) by a highly atom-economical intermolecular coupling between olefins and bicyclo[1.1.0]butyl (BCB) ketones has also been described .Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic structure with a difluoromethyl group and a carboxylic acid group . The InChI code for this compound is 1S/C7H9FO3/c8-3-6-1-7(2-6,5(9)10)11-4-6/h1-4H2,(H,9,10)/t6-,7+ .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a [2 + 2] cycloaddition . This reaction is part of a broader strategy that uses photochemistry to access new building blocks .Scientific Research Applications

Synthesis and Structural Analysis

4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid and its derivatives have been the subject of various synthesis and structural analysis studies. Kirmse and Mrotzeck (1988) explored the cyclization of related compounds and the behavior of these compounds under thermolysis and solvolysis conditions (Kirmse & Mrotzeck, 1988). Additionally, Hansen et al. (2001) examined the crystalline structure of diflunisal, a related compound, which demonstrates the complex interactions and formations these compounds can undergo (Hansen, Perlovich, & Bauer-Brandl, 2001).

Medicinal Chemistry and Bioanalysis

In the field of medicinal chemistry and bioanalysis, these compounds have been studied for their potential applications. Benitex et al. (2014) conducted bioanalysis of a compound structurally similar to this compound, highlighting its role in neuroscience research, particularly in studies evaluating antipsychotic drugs (Benitex et al., 2014).

Chemical Reactions and Mechanisms

Research has also focused on the chemical reactions and mechanisms involving these compounds. For instance, Maskill (1975) investigated the reactions of derivatives of this compound with butyl-lithium and carbon dioxide, contributing to our understanding of their chemical behavior (Maskill, 1975). Similarly, Shao and Shi (2010) explored Lewis acid catalyzed reactions of related compounds, providing insights into the synthesis and structural transformations of these chemicals (Shao & Shi, 2010).

Potential Applications in Organic Chemistry

The potential applications of this compound in organic chemistry are vast. Research by Tsuji et al. (1999) on the synthesis of tri-substituted cyclopropyl chiral synthons demonstrates the versatility of these compounds in organic synthesis (Tsuji, Onishi, & Sakata, 1999).

Future Directions

Bicyclo[2.1.1]hexanes are playing an increasingly important role in the development of new bio-active compounds . Therefore, a general synthetic route to these compounds is urgently needed . The development of a catalytic approach that delivers substituted bicyclo[2.1.1]hexanes by a highly atom-economical intermolecular coupling between olefins and bicyclo[1.1.0]butyl (BCB) ketones is a promising step in this direction .

properties

IUPAC Name |

4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2O3/c8-4(9)6-1-7(2-6,5(10)11)12-3-6/h4H,1-3H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIJIWDRQHCHKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(OC2)C(=O)O)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2780190.png)

![2-(benzotriazol-1-yl)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide](/img/structure/B2780194.png)

![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-4-(3-ethylisoxazol-5-yl)thiophene-2-sulfonamide](/img/structure/B2780202.png)

![Methyl 7-methyl-5-(3-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2780204.png)

![Methyl 1-((4-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2780208.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2780209.png)